2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine
Description
2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
2-cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-14(8-17-6-1)21-11-12-9-20(10-12)15-5-7-18-16(19-15)13-3-4-13/h1-2,5-8,12-13H,3-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLDSMHFQWBMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CC(C3)COC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction using an azetidine derivative.
Attachment of the Pyridin-3-yloxymethyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various chemical studies.
Biological Studies: It is investigated for its biological activity, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with receptors to modulate their activity and influence cellular signaling.
Pathway Interference: Disrupting key biological pathways that contribute to disease progression.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A similar compound with a pyridine and pyrimidine core, but lacking the cyclopropyl and azetidine groups.
4-(Pyridin-3-yloxymethyl)pyrimidine: A compound with a similar pyridine and pyrimidine structure, but without the cyclopropyl and azetidine groups.
Uniqueness
2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine is unique due to the presence of the cyclopropyl and azetidine groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
